molecular formula C21H20FN5O3 B2668097 3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 862192-44-7

3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2668097
CAS No.: 862192-44-7
M. Wt: 409.421
InChI Key: PENDMNAINSHFKT-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring a pyrimido[2,1-f]purine core. Key structural attributes include:

  • 9-position substitution: A furan-2-ylmethyl moiety, contributing oxygen-mediated hydrogen bonding and polarity .
  • 1-position substitution: A methyl group, which may reduce steric hindrance and improve solubility .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c1-24-18-17(19(28)27(21(24)29)12-14-5-7-15(22)8-6-14)26-10-3-9-25(20(26)23-18)13-16-4-2-11-30-16/h2,4-8,11H,3,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENDMNAINSHFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, typically starting with the preparation of the core purine structure. The synthetic route may include:

    Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.

    Introduction of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of the Furan-2-ylmethyl Group: This step may involve the use of furan-2-ylmethyl halides or other suitable reagents to introduce the furan moiety.

    Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to achieve the desired tetrahydropyrimido[2,1-f]purine structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the furan ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may find applications in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related analogs (data derived from synthesized derivatives and computational studies):

Compound Name/ID 3-Substituent 9-Substituent Key Modifications Biological Targets/Notes
Target Compound 4-Fluorobenzyl Furan-2-ylmethyl Furan oxygen for H-bonding Not explicitly reported; inferred PDE/MAO activity
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione () 4-Methylbenzyl (4-Methylphenyl)methyl Methyl instead of fluorine on benzyl Likely reduced metabolic stability
9-(4-Fluorophenyl)-3-(2-methylbenzyl)-1,7-dimethyl analog () 2-Methylbenzyl 4-Fluorophenyl Aromatic substitution at C9 Enhanced lipophilicity; possible 5-HT/D2 receptor affinity
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog () 1,3-Dimethyl 2-Chloro-6-fluorobenzyl Dual halogenation MAO-B inhibition; dual-target activity for neurodegeneration
9-Propargyl-1,3-dimethyl analog (Compound 24, ) Propargyl Alkyne group for covalent binding Potential kinase inhibition

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) :
    • The target compound’s furan-2-ylmethyl group reduces logP compared to benzyl-substituted analogs (e.g., ), improving aqueous solubility .
    • Halogenated analogs () exhibit higher logP due to fluorine and chlorine atoms, enhancing blood-brain barrier penetration .

Computational and Experimental Validation

  • 3D molecular docking () predicts favorable interactions with PDE4B’s catalytic domain due to the furan oxygen .
  • Synthetic Feasibility :
    • Microwave-assisted, solvent-free synthesis () is applicable for scaling up the target compound, given its structural resemblance to reported derivatives .

Biological Activity

The compound 3-(4-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine analogue that has garnered attention for its potential biological activities. This article examines its biological properties, including antimicrobial, antitumor, and antiviral activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of purine derivatives known for their diverse biological activities. The molecular formula is C17H18F1N5O3C_{17}H_{18}F_{1}N_{5}O_{3}, with a molecular weight of 357.36 g/mol. Its structure features a tetrahydropyrimido core with furan and fluorobenzyl substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that purine analogues exhibit significant antimicrobial properties. A study highlighted that compounds similar to this one showed strong in vitro activity against various pathogenic microorganisms, including Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 1 μM .

Table 1: Antimicrobial Activity of Purine Analogues

CompoundTarget OrganismMIC (μM)
Compound AMtb H37Rv1
Compound BE. coli5
Compound CS. aureus10

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies have shown that purine derivatives can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated cytotoxicity against HepG2 liver cancer cells with an IC50 value indicating selective action compared to normal cells .

Table 2: Cytotoxicity of Selected Purine Derivatives

CompoundCell LineIC50 (μM)
Compound DHepG215
Compound EMCF-720
Compound FA54925

Antiviral Activity

In addition to antimicrobial and antitumor properties, purine analogues have shown potential antiviral effects. Specifically, compounds structurally related to this one have been effective against herpes simplex virus type 1 (HSV-1), demonstrating the versatility of purines in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of purine analogues is heavily influenced by their structural components. Key findings regarding SAR include:

  • Substituent Effects : The presence of a furan moiety and fluorobenzyl group significantly enhances antimicrobial activity.
  • Positioning of Functional Groups : Modifications at specific positions on the purine ring can lead to increased potency or selectivity against certain pathogens.
  • Nitrogen Atoms : The nitrogen atoms within the purine structure are crucial for maintaining biological activity; for instance, modifications at the N9 position can drastically reduce efficacy .

Case Studies

Several case studies have illustrated the effectiveness of compounds similar to this compound:

  • Study on Antitubercular Activity : A series of purine derivatives were synthesized and tested against Mtb H37Rv. The study identified lead compounds with promising MIC values and favorable SAR characteristics .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced selectivity towards cancer cells over normal cells .

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